molecular formula C20H21N3O2 B1151394 Tis108

Tis108

Cat. No.: B1151394
M. Wt: 335.4
Attention: For research use only. Not for human or veterinary use.
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Description

TIS108 is a triazole-type compound that acts as a potent and specific inhibitor of strigolactone (SL) biosynthesis . It primarily targets the cytochrome P450 enzymes, such as MAX1, which are crucial in the later steps of the SL biosynthetic pathway . By inhibiting these enzymes, TIS108 effectively reduces endogenous levels of canonical SLs, including 2'-epi-5-deoxystrigol and orobanchol, without necessarily causing the severe morphological alterations typically associated with SL-deficient mutants . This makes it a valuable chemical tool for dissecting the specific roles of different SL subfamilies. In research applications, TIS108 is extensively used to modulate plant architecture. Treatment with TIS108 promotes shoot branching and increases branch number by suppressing the levels of SLs, which are key hormones that inhibit bud outgrowth . It has been shown to increase shoot regeneration in apple, suggesting its utility in improving transformation efficiency in woody plants . Furthermore, studies on cherry rootstocks and pear have demonstrated that TIS108 can be applied to achieve dwarfing and support high-density cultivation practices by reducing plant height and stimulating lateral branching . The compound also plays a significant role in root development and stress response studies. Application of TIS108 has been shown to influence lateral root initiation and overall root system architecture, often in interaction with auxin signaling . Research in tall fescue has revealed that inhibiting SL synthesis with TIS108 weakens the plant's drought resistance, providing evidence that SLs play a positive role in stress tolerance by supporting root development and modulating auxin metabolism . Additionally, TIS108 can induce the "suicidal germination" of seeds from root parasitic plants like Phelipanche aegyptiaca, offering a potential strategy for reducing seed banks in infected soils .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4

Purity

>98%

Synonyms

6-phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one

Origin of Product

United States

Elucidation of Molecular Mechanisms of Action for Tis108

Identification and Characterization of Tis108's Primary Molecular Targets

Tis108 is characterized as a triazole-type inhibitor, a class of compounds known to interact with cytochrome P450 enzymes. The primary molecular targets of Tis108 have been identified within the strigolactone biosynthetic pathway. Evidence strongly suggests that Tis108 selectively targets cytochrome P450 proteins, particularly those in the MAX1 family (CYP711A) involved in the later stages of SL synthesis.

While initial studies indicated that the precise target site(s) of Tis108 were still under investigation, subsequent research has provided more definitive evidence. The triazole moiety within the structure of Tis108 is understood to be critical for its inhibitory activity, functioning by binding to the heme iron center of cytochrome P450 enzymes, thereby impeding their catalytic function.

Studies have explored the possibility of Tis108 affecting other P450 enzymes involved in the biosynthesis of other plant hormones, such as gibberellins (B7789140) (GAs) or brassinosteroids (BRs). However, comparative analyses with other inhibitors suggest that Tis108 exhibits a higher specificity for SL biosynthesis compared to some other triazole derivatives.

Protein-Ligand Interaction Studies Involving Tis108

The mechanism by which Tis108 inhibits cytochrome P450 enzymes, particularly MAX1s, involves specific protein-ligand interactions. The triazole ring of Tis108 coordinates with the heme iron atom in the active site of these enzymes. This interaction is a common mode of action for many triazole-based inhibitors that target heme-containing proteins. While detailed structural studies specifically on Tis108 binding to MAX1 proteins were not extensively detailed in the provided search results, the general principle of triazole-heme interaction underlies its inhibitory function.

Enzyme Modulation by Tis108: Activation and Inhibition Kinetics

Tis108 functions as an inhibitor of strigolactone biosynthesis, leading to a reduction in endogenous SL levels in treated plants. This inhibitory effect has been demonstrated in various plant species, including rice and Arabidopsis.

Quantitative analyses have provided insights into the potency of Tis108's inhibitory activity on specific enzymes in the SL pathway. For instance, Tis108 has been shown to inhibit the conversion of carlactone (B12838652) (CL) to carlactonic acid (CLA) and subsequently to 4-deoxyorobanchol (4DO) by OsMAX1-900 with half-maximal inhibitory concentration (IC50) values of 0.15 µM for both conversions. Furthermore, it inhibits the conversion of 4DO to orobanchol (B1246147) by OsMAX1-1400 with a lower IC50 of 0.02 µM. These kinetic data highlight Tis108's effectiveness in blocking specific steps catalyzed by OsMAX1 enzymes in rice SL biosynthesis.

Enzyme TargetSubstrate ConversionIC50 (µM)
OsMAX1-900Carlactone to Carlactonic acid0.15
OsMAX1-900Carlactonic acid to 4-deoxyorobanchol0.15
OsMAX1-14004-deoxyorobanchol to Orobanchol0.02

These findings confirm Tis108's direct modulation of key enzymes in the strigolactone biosynthetic pathway through inhibition.

Nucleic Acid Interactions and Binding Specificity of Tis108

Based on the available research, the primary molecular interactions described for Tis108 involve proteins, specifically cytochrome P450 enzymes. There is no direct evidence in the provided search results to suggest that Tis108 directly interacts with or binds to nucleic acids (DNA or RNA) with any significant specificity. The observed effects of Tis108 on gene expression appear to be indirect consequences of altered strigolactone levels and the subsequent perturbation of hormone signaling networks, rather than direct binding to genetic material.

Signaling Pathway Perturbations Induced by Tis108

The inhibition of strigolactone biosynthesis by Tis108 leads to significant perturbations in downstream signaling pathways regulated by SLs. Strigolactones act as hormones that influence various aspects of plant growth and development, and reducing their endogenous levels with Tis108 mimics the effects observed in SL-deficient mutants.

Analysis of Intracellular Signal Transduction Cascades Affected by Tis108

The core of strigolactone signaling involves the perception of SLs by the D14 receptor (an α/β-hydrolase), which then interacts with the F-box protein MAX2. This interaction triggers the ubiquitination and degradation of a class of repressor proteins known as SMXLs (Suppressor of MAX2 1-like) via the ubiquitin-proteasome system. By inhibiting SL biosynthesis, Tis108 effectively reduces the concentration of the signaling molecules that activate this cascade. This leads to reduced degradation of SMXL proteins, thereby releasing their inhibitory effects on various downstream processes.

Analysis of gene expression in response to Tis108 treatment has provided further insights into the affected intracellular cascades. For example, in Arabidopsis, Tis108 treatment upregulates the expression of SL biosynthesis genes such as MAX3 and MAX4. This is indicative of a feedback regulatory mechanism where the plant attempts to compensate for the reduced SL levels caused by the inhibitor.

Transcriptome analyses in plants treated with Tis108, such as in apple and cotton, have revealed broader impacts on gene expression related to various cellular processes, including those involved in photosynthesis, secondary growth, and organ development. These widespread changes underscore the interconnectedness of the strigolactone pathway with other intracellular signaling networks.

Receptor-Mediated Signaling Events Influenced by Tis108

Tis108 indirectly influences receptor-mediated signaling events by reducing the availability of strigolactones, the ligands for the D14 receptor. The binding of SLs to D14 is a crucial step in initiating the SL signaling cascade. By lowering endogenous SL concentrations, Tis108 diminishes the extent of D14 activation and subsequent downstream signaling events, including the interaction of D14 with MAX2 and the degradation of SMXL proteins.

While Tis108 itself does not directly interact with the D14 receptor as an agonist or antagonist (its action is on biosynthesis), its impact on SL levels profoundly affects the degree to which D14-mediated signaling occurs. The phenotypic effects of Tis108 treatment, such as increased shoot branching and altered root hair development, are consistent with a reduction in SL-mediated signaling through the D14-MAX2 pathway.

Furthermore, research indicates crosstalk between strigolactone signaling and other hormone pathways, including those mediated by auxin and gibberellins. Tis108's perturbation of the SL pathway can therefore indirectly influence receptor-mediated signaling events involving receptors of these other hormones, contributing to the complex physiological responses observed. For instance, studies in cotton have shown that Tis108 can affect GA-induced protein degradation and influence the expression of genes related to auxin signaling.

Second Messenger System Modulation by Tis108

While direct evidence detailing Tis108's modulation of classical second messenger molecules (such as cAMP, cGMP, or Ca2+) is limited in the provided literature, studies indicate its involvement in hormonal signaling pathways which can indirectly influence second messenger systems. Tis108 functions as a strigolactone biosynthesis inhibitor, leading to decreased levels of endogenous SLs nih.govnih.govoup.com. Strigolactones are known to interact with other plant hormones, including auxins (IAA), cytokinins (CKs), gibberellins (GAs), and abscisic acid (ABA), in complex regulatory networks nih.govplos.orgmdpi.comnih.govfrontiersin.org.

The "second-messenger model" for shoot branching regulation posits that root-synthesized SLs and CKs are transported to shoots and directly impact branching in buds nih.govfrontiersin.org. Auxin, produced in apices, indirectly inhibits the release of dormant buds by regulating the synthesis of SLs and CKs in neighboring tissues nih.govfrontiersin.org. By inhibiting SL biosynthesis, Tis108 disrupts this intricate hormonal balance. For instance, Tis108 treatment has been shown to increase endogenous IAA levels in longan embryos, while a synthetic SL analog, GR24, decreased them nih.govmdpi.com. In Gastrodia elata tubers, Tis108 treatment significantly increased gibberellin content nih.gov. Conversely, in Phelipanche aegyptiaca seeds, Tis108 stimulated germination by simultaneously reducing ABA concentrations and increasing GA concentrations plos.org.

These observed changes in hormone levels, mediated by Tis108's effect on SL biosynthesis, suggest an indirect influence on the downstream signaling cascades that involve second messengers. The interplay between SLs and other hormones, and their collective impact on processes like shoot branching and seed germination, highlights the complex signaling environment modulated by Tis108.

Transcriptional and Post-Transcriptional Regulatory Effects of Tis108

Tis108 treatment leads to significant alterations in gene expression profiles and may influence post-transcriptional regulatory mechanisms, including mRNA stability and translation.

Gene Expression Profiling in Response to Tis108 Exposure

Studies utilizing techniques such as RNA sequencing and quantitative real-time PCR have demonstrated that Tis108 exposure induces differential expression of numerous genes in various plant species. In Arabidopsis, treatment with Tis108, similar to SL-deficient mutants, resulted in the upregulation of MAX3 and MAX4 genes, which are involved in the SL-biosynthesis pathway. This is likely a feedback regulation mechanism in response to reduced SL levels nih.govnih.gov.

In rice, Tis108 treatment also led to the upregulation of SL-biosynthesis genes nih.gov. Transcriptome analysis in apple rootstock treated with Tis108 identified differentially expressed genes associated with photosynthesis, secondary growth, and organ development, suggesting that SLs might affect shoot regeneration through interaction with other hormones nih.gov.

Furthermore, Tis108 has been shown to affect the expression of genes related to other hormone pathways. In longan embryos, Tis108 treatment influenced the expression levels of genes related to IAA, JA, GA, and ABA signaling mdpi.com. In tomato seedlings under salt stress, Tis108 treatment significantly reduced the upregulation of TPS2, TPP1, and TPP2 genes, which are involved in trehalose (B1683222) accumulation, observed with synthetic SL treatment researchgate.net. In Gastrodia elata, Tis108 inhibited the transcription level of GeCYP714A1, a key enzyme involved in GA deactivation, contributing to increased GA accumulation nih.gov.

The following table summarizes some of the observed gene expression changes in response to Tis108:

SpeciesGene(s) AffectedDirection of Change (vs Control)Proposed Mechanism/Pathway InvolvedSource
ArabidopsisMAX3, MAX4UpregulatedSL Biosynthesis (Feedback) nih.govnih.gov
RiceSL-biosynthesis genesUpregulatedSL Biosynthesis nih.gov
LonganIAA, JA, GA, ABA related genesVariedHormonal Signaling Interaction mdpi.com
TomatoTPS2, TPP1, TPP2Reduced Upregulation (under salt stress)Trehalose Accumulation, Salt Stress researchgate.net
Gastrodia elataGeCYP714A1Decreased TranscriptionGA Deactivation nih.gov
Apple RootstockPhotosynthesis, secondary growth, organ development genesVariedShoot Regeneration, Hormonal Interaction nih.gov

Messenger RNA Stability and Translation Regulation by Tis108

While comprehensive data specifically linking Tis108 to direct modulation of mRNA stability or translation is limited, transcriptome analyses have identified categories of genes related to these processes that are affected by Tis108 treatment. In Phelipanche aegyptiaca seeds stimulated to germinate by Tis108, unigenes related to transcription and translation were identified as differentially expressed plos.org. This suggests that Tis108's influence on germination involves the regulation of genes whose products are involved in these fundamental processes.

General mechanisms of mRNA stability regulation involve sequence elements like AU-rich elements (AREs) and the poly(A) tail, as well as RNA-binding proteins (RBPs) numberanalytics.comnih.govbiorxiv.org. Translation regulation is also a critical control point in gene expression numberanalytics.com. The observation that genes involved in transcription and translation are differentially expressed in response to Tis108 implies that the compound indirectly affects the cellular machinery governing mRNA fate and protein synthesis. Further research is needed to elucidate any direct effects of Tis108 on mRNA stability or translation efficiency.

Epigenetic Remodeling and Chromatin Dynamics Mediated by Tis108

Epigenetic modifications, including histone modifications and DNA methylation, play crucial roles in regulating gene expression and can be influenced by environmental cues and chemical compounds. Research suggests that Tis108 may have an impact on these epigenetic landscapes.

Histone Modification Patterns Altered by Tis108

Histone modifications, such as acetylation, methylation, phosphorylation, and ubiquitylation, affect chromatin structure and accessibility to the transcriptional machinery doi.orgabcam.comnih.gov. While direct, detailed studies on specific histone modification patterns altered by Tis108 are scarce in the provided literature, one source mentions histone methylation (H3K9 and H3K27) in the context of Tis108 treatment and its effects on branching in rice researchgate.net.

Histone methylation at specific lysine (B10760008) residues, such as H3K9 and H3K27, is often associated with gene repression, while other modifications like H3K4 methylation and histone acetylation are linked to active transcription doi.orgnih.govplos.org. The mention of altered H3K9 and H3K27 methylation in response to Tis108 suggests that the compound may influence repressive chromatin marks, potentially impacting the expression of genes involved in branching or other SL-regulated processes researchgate.net. However, comprehensive data on the genome-wide impact of Tis108 on various histone modifications is needed for a complete understanding.

DNA Methylation Landscape Changes Induced by Tis108

DNA methylation, primarily the addition of a methyl group to cytosine residues, is another key epigenetic mark that can influence gene expression, particularly when occurring in promoter regions or gene bodies mdpi.comnih.govnih.govfrontiersin.org. One search result indicates that Tis108 could affect DNA methylation researchgate.net. Another study discussing SMXL8 gene editing and Tis108 treatment mentions potential involvement of epigenetic regulation nih.gov.

Changes in DNA methylation patterns have been observed in response to various stimuli and are known to play roles in processes like development, environmental adaptation, and disease mdpi.comnih.govnih.govfrontiersin.org. While the exact nature and extent of DNA methylation changes induced by Tis108 are not extensively detailed in the provided snippets, the suggestion that it can influence DNA methylation implies a potential epigenetic mechanism contributing to its observed effects on plant phenotype and gene expression. Further research, possibly employing techniques like whole-genome bisulfite sequencing, would be necessary to map the specific DNA methylation changes induced by Tis108 and correlate them with altered gene expression and phenotypic outcomes.

Investigation of Cellular and Subcellular Responses to Tis108

Impact of Tis108 on Cellular Homeostasis and Phenotypes

Tis108, as an inhibitor of strigolactone biosynthesis, indirectly influences cellular homeostasis and macroscopic phenotypes, predominantly in plants, by altering endogenous strigolactone concentrations. This modulation affects various physiological and developmental processes that are underpinned by cellular activities.

Cell Cycle Progression and Regulation by Tis108

Strigolactones have been implicated in the regulation of genes involved in the cell cycle researchgate.net. Studies examining the effects of Tis108, particularly in plant systems, provide indirect evidence of its influence on processes related to cell division and proliferation. For instance, in the context of parasitic weed seed germination stimulated by Tis108, transcriptome analysis identified unigenes associated with cell cycle control, cell division, and chromosome partitioning that were affected by the treatment plos.org. In Arabidopsis, Tis108 treatment, which reduces strigolactone levels, can influence developmental processes like shoot branching and root hair elongation, which involve regulated cell division and elongation medchemexpress.comglpbio.com. While some studies on strigolactone analogues in cancer cell lines suggest an ability to stop the cell cycle pdn.ac.lkmagtech.com.cn, direct research detailing how Tis108 specifically regulates or impacts cell cycle progression in the context of cellular homeostasis across different cell types is not extensively available in the provided search results.

Autophagic Flux Modulation by Tis108

Information regarding the direct impact of Tis108 on autophagic flux modulation is not present in the provided search results. While autophagy is mentioned in the context of cell death and stress responses frontiersin.orgresearchgate.net, there is no specific research detailed that investigates how Tis108 influences the process of autophagy.

Subcellular Localization and Compartmentalization of Tis108

Cellular Metabolic Reprogramming by Tis108

Studies involving Tis108 have indicated its influence on cellular metabolism, although the direct mechanisms and comprehensive metabolic profiles are still being elucidated. Transcriptome analysis in Phelipanche aegyptiaca seeds treated with Tis108 revealed alterations in the expression of genes related to various metabolic pathways. plos.orgsemanticscholar.org

Transcriptome analysis in Phelipanche aegyptiaca seeds stimulated by Tis108 showed that many differentially expressed genes were involved in energy production processes, including oxidative phosphorylation and glycolysis/gluconeogenesis. plos.org This suggests that Tis108 treatment impacts the cellular machinery responsible for ATP generation through both glucose breakdown and mitochondrial respiration. While the study identified the involvement of these pathways, specific data on the rate of glycolysis or oxidative phosphorylation in response to Tis108 treatment were not detailed. The energy required for processes like seed germination is known to be supplied by glycolysis, the TCA cycle, and oxidative phosphorylation. researchgate.net

Analysis of gene expression in Phelipanche aegyptiaca seeds treated with Tis108 also indicated effects on the transport and metabolism of amino acids and lipids. plos.orgsemanticscholar.org Specifically, pathways related to metabolism, including alpha-linolenic acid metabolism, pyrimidine (B1678525) metabolism, starch and sucrose (B13894) metabolism, carbon metabolism, purine (B94841) metabolism, and glutathione (B108866) metabolism, were significantly altered. plos.org Additionally, biosynthesis pathways such as aminoacyl-tRNA biosynthesis were affected. plos.org Another study in tomato seedlings suggested that Tis108 inhibited the function of GR24, a synthetic strigolactone analog, in trehalose (B1683222) metabolism, indicating an influence on carbohydrate metabolism. researchgate.net Research on strigolactones, which are affected by Tis108, has also explored their interaction with amino acid metabolism, particularly in the context of stress responses and nutrient signaling in plants. frontiersin.orgnih.gov

The transcriptome analysis in Phelipanche aegyptiaca provided a broad overview of metabolic categories affected by Tis108 treatment. A summary of the functional classification of unigenes related to transport and metabolism based on COG and GO databases in this study is presented in the table below. plos.orgsemanticscholar.org

Functional Category (COG)Number of Unigenes
Carbohydrate transport and metabolism1749
Amino acid transport and metabolism1992
Lipid transport and metabolism1258
Energy production and conversionMany DEGs (Specific number not provided for this category)

Note: Data extracted from the description of functional classification of unigenes in Phelipanche aegyptiaca transcriptome analysis. The exact number for energy production and conversion was not explicitly stated in the provided snippets for this classification. plos.orgsemanticscholar.org

Preclinical Research Models and Methodologies for Tis108 Studies

In Vitro Model Systems for Mechanistic Tis108 Research

In vitro model systems provide controlled environments to investigate the direct effects of Tis108 on plant cells, tissues, and organs, allowing for detailed mechanistic studies. These systems are crucial for understanding how Tis108 interferes with strigolactone synthesis and the downstream physiological and molecular consequences.

Primary Cell Cultures and Immortalized Cell Lines in Tis108 Studies

Research on Tis108 frequently utilizes primary plant tissues and, in some cases, established plant cell cultures. Studies involving Arabidopsis explants have shown that Tis108 can inhibit the formation of somatic embryos. This effect suggests a role for strigolactones in regulating plant embryogenesis, which Tis108 perturbs. Specifically, Tis108 (at concentrations up to 1.6 μM over 14 days) was observed to partially reverse the upregulation of ARF5, ARF8, ARF10, and ARF16 genes induced by the synthetic strigolactone analog GR24. These AUXIN RESPONSIVE FACTOR genes are known to be important for the development of embryogenic tissue. Concurrently, Tis108 treatment affected the expression of WUSCHEL (WUS) and Somatic Embryogenesis Receptor-like Kinase 1 (SERK1) genes, which are markers associated with cell dedifferentiation and the formation of embryogenic tissue.

In Arabidopsis, treatment with Tis108 (1-3 μM) has been shown to increase the number of shoot branches and inhibit root hair elongation, phenotypes consistent with strigolactone deficiency. This aligns with Tis108's function as a strigolactone biosynthesis inhibitor. Furthermore, Tis108 treatment promoted the expression of MAX3 and MAX4 in wild-type Arabidopsis. MAX3 and MAX4 are genes involved in the strigolactone biosynthesis pathway, and their upregulation in response to Tis108 likely represents a feedback mechanism compensating for reduced strigolactone levels.

Studies using olive (Olea europaea L.) tissue culture have also demonstrated the effects of Tis108. While the synthetic strigolactone analog rac-GR24 enhanced the germination frequency of olive seeds in vitro, Tis108 treatment increased lateral bud formation in a cultivar that is typically difficult to root. This further supports the role of strigolactones as phytohormones influencing branching and highlights Tis108 as a tool to manipulate this process.

Detailed research findings from these in vitro studies provide insights into the molecular targets and pathways affected by Tis108. For example, the impact on ARF genes and embryogenesis markers in Arabidopsis suggests crosstalk between strigolactones and auxin signaling during development. The upregulation of MAX3 and MAX4 in response to Tis108 indicates its inhibitory action upstream in the strigolactone biosynthesis pathway.

Here is a summary of some key findings from in vitro studies using Tis108:

Plant SpeciesModel SystemTis108 ConcentrationObserved EffectGenes Affected (Examples)Reference
ArabidopsisExplants (Somatic Embryogenesis)0-1.6 μMInhibits somatic embryo formation; partially reverses GR24 effect on embryogenesisARF5, ARF8, ARF10, ARF16, WUS, SERK1
ArabidopsisSeedlings1-3 μMIncreases shoot branching; represses root hair elongationMAX3, MAX4
OliveTissue CultureNot specifiedIncreased lateral bud formation in hard-to-root cultivar (compared to control/rac-GR24 treatment)Not explicitly listed in context
Gastrodia elataTubers10 μMSignificantly increased gibberellin content; reduced GeCYP714A1 levelGeCYP714A1

In Vivo Animal Models for Pathophysiological and Mechanistic Insights into Tis108 Action

The preclinical research on Tis108, as presented in the provided search results, is predominantly focused on plant systems. Therefore, information regarding the use of in vivo animal models for investigating pathophysiological and mechanistic insights into Tis108 action in animals is not available. The compound is characterized as a strigolactone biosynthesis inhibitor, a class of molecules primarily relevant to plant biology and plant interactions.

Pharmacodynamic Biomarker Identification in Preclinical Tis108 Models

Pharmacodynamic biomarkers are crucial indicators used in preclinical studies to assess the biological effects of a compound and its engagement with its intended target or pathway. In the context of Tis108 research, which focuses on its role as a strigolactone biosynthesis inhibitor, several pharmacodynamic markers have been identified and utilized in plant models.

A key pharmacodynamic effect of Tis108 is the reduction in the endogenous levels of strigolactones. Research in rice seedlings has demonstrated that Tis108 effectively reduces the level of 2′-epi-5-deoxystrigol (epi-5DS) in root exudates. researchgate.netabmole.comnih.govjst.go.jpnih.gov This reduction in SL levels serves as a direct biochemical pharmacodynamic biomarker confirming the inhibitory activity of Tis108 on the SL biosynthesis pathway.

Beyond direct metabolite levels, Tis108 treatment in plants like Arabidopsis and rice leads to observable phenotypic changes that mimic those of SL-deficient mutants. These phenotypic alterations, such as increased shoot branching and repressed root hair elongation, function as macroscopic pharmacodynamic biomarkers reflecting the compound's impact on SL-regulated developmental processes. nih.govjst.go.jpnih.govmedchemexpress.commdpi.com The ability of exogenous application of synthetic strigolactone analogs, such as GR24, to reverse these Tis108-induced phenotypes further supports that these observed changes are a consequence of reduced endogenous SL levels caused by Tis108. nih.govjst.go.jpnih.govmdpi.com

Furthermore, studies have identified molecular pharmacodynamic biomarkers. Treatment with Tis108 has been shown to upregulate the expression of genes involved in the SL biosynthesis pathway, specifically MAX3 and MAX4, in Arabidopsis. nih.govnih.govmedchemexpress.com This upregulation is likely a feedback mechanism triggered by the reduction in SL levels and serves as a molecular indicator of Tis108's effect on the pathway.

The following table summarizes some identified pharmacodynamic biomarkers for Tis108 in preclinical plant models:

Biomarker TypeSpecific BiomarkerMeasurement SystemObserved Effect with Tis108 TreatmentReference
Biochemical2′-epi-5-deoxystrigol (epi-5DS) levels in root exudatesRice seedlings (LC-MS/MS)Reduced researchgate.netabmole.comnih.govjst.go.jpnih.gov
PhenotypicShoot branchingArabidopsis, RiceIncreased nih.govjst.go.jpnih.govmedchemexpress.commdpi.com
PhenotypicRoot hair elongationArabidopsisRepressed nih.govnih.govmedchemexpress.commdpi.com
MolecularMAX3 gene expressionArabidopsisUpregulated nih.govnih.govmedchemexpress.com
MolecularMAX4 gene expressionArabidopsisUpregulated nih.govnih.govmedchemexpress.com

High-Throughput Screening Approaches for Tis108 Research

High-throughput screening (HTS) is a widely used methodology in chemical biology and drug discovery that allows for the rapid evaluation of large libraries of compounds for a specific biological activity. researchgate.netyoutube.com While the initial discovery and development of Tis108 involved screening from a chemical library, the specific details of large-scale high-throughput campaigns focused solely on Tis108 itself are not extensively detailed in the provided information. However, the context of its discovery and subsequent research involves principles related to HTS approaches, particularly in identifying compounds that modulate plant hormone pathways like strigolactones. researchgate.netjst.go.jpoup.commedchemexpress.com

The development of Tis108 stemmed from screening a chemical library, initially based on triazole derivatives, which are known inhibitors of cytochrome P450 enzymes involved in plant hormone biosynthesis. researchgate.netjst.go.jpoup.com This initial screening effort aimed to identify compounds with strigolactone biosynthesis inhibitory activity.

High-throughput screening can broadly be categorized into phenotypic screening and target-based screening, both of which have relevance to the methodologies employed in identifying and characterizing compounds like Tis108.

Phenotypic Screening for Novel Tis108 Activities

Phenotypic screening is an approach where compounds are tested in a cellular or organismal system to identify those that induce a desired observable change or phenotype, without necessarily knowing the specific molecular target beforehand. jst.go.jpmdpi.commdpi.comcriver.comrevvity.co.jp This approach is particularly valuable when the underlying biological pathways or targets are complex or not fully elucidated.

The discovery and characterization of Tis108 heavily involved phenotypic observations. The identification of Tis108 as a strigolactone biosynthesis inhibitor was linked to its ability to induce phenotypes characteristic of SL deficiency, such as increased shoot branching in plants. researchgate.netjst.go.jpmdpi.com Screening for compounds that produced these specific developmental changes allowed for the identification of Tis108 from a chemical library. researchgate.netjst.go.jp Subsequent studies further utilized these phenotypic assays, like measuring shoot branching and root hair elongation, to evaluate the efficacy and specificity of Tis108 and its derivatives. nih.govnih.govmedchemexpress.commdpi.com These phenotypic screens served as crucial tools in understanding the biological activities of Tis108 and confirming its role in modulating strigolactone-regulated processes.

Target-Based Screening for Tis108 Modulators

Target-based screening involves the use of a known molecular target, such as an enzyme or receptor, to screen for compounds that can modulate its activity, typically by binding to it. criver.comncsu.edu This approach requires purified or recombinant target molecules and assays that can measure the interaction or functional outcome of the compound-target engagement.

While the initial discovery of Tis108 appears to have been driven by phenotypic screening, its characterization and the development of more potent and specific derivatives involved understanding its interaction with the strigolactone biosynthesis pathway enzymes. Tis108 is understood to inhibit this pathway, which involves enzymes like CCD7, CCD8, and MAX1. nih.govoup.com Although the provided information does not explicitly detail target-based HTS campaigns using isolated SL biosynthesis enzymes to find Tis108, the process of structure-activity relationship (SAR) studies conducted during its development is closely related to a target-based approach. researchgate.netjst.go.jpoup.com SAR studies involve synthesizing and testing modified versions of a lead compound (in this case, TIS13, leading to Tis108) to understand how structural changes affect biological activity, implying an understanding or investigation of how these compounds interact with their molecular targets within the biosynthesis pathway. researchgate.netjst.go.jpoup.com This can inform the design of compounds with improved potency and specificity for the target enzymes.

Structural Biology and Structure Activity Relationship Sar of Tis108

Elucidation of Tis108-Target Complex Structures

Determining the three-dimensional structure of Tis108 in complex with its biological target(s) is essential for gaining atomic-level insights into the binding mode and the molecular basis of inhibition. While the specific target of Tis108 is still being identified, techniques such as X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard tools used to elucidate the structures of small molecule-macromolecule complexes. researchgate.netmdpi.com

X-ray Crystallography of Tis108-Bound Macromolecules

X-ray crystallography is a powerful technique used to determine the precise atomic arrangement of molecules in a crystal lattice, including the structure of biological macromolecules and their complexes with small molecules like inhibitors. researchgate.netanton-paar.com By analyzing the diffraction patterns of X-rays passed through a crystal of a Tis108-bound target protein, researchers could obtain a high-resolution three-dimensional structure of the complex. researchgate.netanton-paar.com This would reveal how Tis108 fits into the binding site, the specific amino acid residues it interacts with, and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). researchgate.netmdpi.com Such detailed structural information is invaluable for understanding the mechanism of inhibition and for guiding the design of improved inhibitors. researchgate.net However, obtaining high-quality crystals of protein-ligand complexes can be challenging. mdpi.combruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of Tis108 Interactions

NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. bruker.comki.se Unlike X-ray crystallography and Cryo-EM which often provide static structures, NMR can reveal the conformational dynamics of proteins and their interactions with ligands. bruker.comtifrh.res.in For Tis108, NMR could be used to study its binding to a target protein by observing changes in the NMR signals of the protein upon Tis108 binding. This can help identify the binding site and provide information about the affinity and kinetics of the interaction. ki.setifrh.res.in Furthermore, advanced NMR techniques can probe the conformational changes in the target protein induced by Tis108 binding and investigate the dynamics of these changes, offering a more complete picture of the interaction beyond a single static structure. bruker.comtifrh.res.inlinser-lab.com NMR is also valuable for studying the conformation of Tis108 itself, both free in solution and bound to its target. ki.sechemrxiv.org

Rational Design and Synthesis of Tis108 Analogs for Mechanistic Probing

Rational design and synthesis of Tis108 analogs are critical for conducting detailed SAR studies and for probing the mechanism of its inhibitory action. By systematically modifying the structure of Tis108, researchers can investigate how specific functional groups and structural features contribute to its potency, specificity, and interaction with its target. plos.orgnih.govresearchgate.net

Systematic Modification of Tis108 Scaffold for SAR Studies

Systematic modification of the Tis108 scaffold involves creating a series of related compounds where specific parts of the molecule are altered. nih.govresearchgate.net This can include modifications to the triazole ring, the phenoxy group, the phenyl group, or the hexanone chain. plos.orgphytoab.comnih.gov For each analog synthesized, its biological activity (e.g., inhibition of SL biosynthesis, effect on plant phenotype) is evaluated. plos.orgnih.gov By comparing the activities of different analogs, researchers can deduce which parts of the Tis108 molecule are essential for its activity and which modifications enhance or diminish its effects. plos.orgnih.govresearchgate.net This process helps define the pharmacophore of Tis108 – the minimal set of structural features required for its biological activity. theses.cz

For example, studies comparing Tis108 to its precursor TIS13, a triazole derivative with a different side chain, revealed that Tis108 was more potent and specific, suggesting the importance of the structural differences in the side chain for improved activity. plos.orgresearchgate.net Further SAR studies on Tis108 derivatives have led to the development of analogs like KK5, which showed even higher inhibitory activity on 4-deoxyorobanchol biosynthesis in rice than Tis108, highlighting the impact of specific modifications on potency. nih.govacs.org

An interactive table summarizing hypothetical SAR data could look like this:

Analog DesignationStructural ModificationInhibition of SL Biosynthesis (IC50)Effect on Plant Height
Tis108Original Scaffold50 nMNo significant effect
Analog AModification X10 nMNo significant effect
Analog BModification Y500 nMSevere dwarfism
Analog CModification Z80 nMNo significant effect

Synthesis of Bioisosteres and Conformationally Restricted Tis108 Derivatives

Beyond simple modifications, the synthesis of bioisosteres and conformationally restricted derivatives of Tis108 can provide deeper insights into its mechanism of action. Bioisosteres are functional groups or molecules that have similar physical and chemical properties to another compound and produce broadly similar biological effects. enamine.net Replacing parts of the Tis108 structure with bioisosteres can help assess the importance of specific electronic or steric features for binding and activity. enamine.net

Conformationally restricted derivatives are analogs where the flexibility of the molecule is reduced by incorporating rigid structural elements (e.g., rings). enamine.net By locking certain parts of the Tis108 molecule into specific conformations, researchers can determine the preferred conformation of Tis108 when bound to its target. enamine.net This information is crucial for understanding the precise fit of Tis108 in the binding site and for designing more rigid and pre-organized analogs with potentially improved affinity and specificity. enamine.net The synthesis and evaluation of such derivatives contribute significantly to building a comprehensive SAR model for Tis108.

Computational Approaches for Understanding Tis108 Interactions

Computational methods play a significant role in understanding the behavior of small molecules like Tis108, particularly in predicting their interactions with biological targets and analyzing their properties. These approaches can provide valuable information regarding binding affinities, dynamic behavior in various environments, and electronic characteristics that influence reactivity.

Molecular Docking and Ligand-Based Virtual Screening for Tis108

Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a ligand (such as Tis108) when bound to a receptor protein mdpi.com. This method estimates the binding affinity between the molecule and its potential target site by evaluating various poses and calculating a scoring function. While direct studies specifically detailing molecular docking of Tis108 were not extensively found in the search results, the application of molecular docking is a standard practice in studying the interaction of small molecule inhibitors with their hypothesized protein targets, such as cytochrome P450 enzymes involved in strigolactone biosynthesis nih.govresearchgate.net. For example, molecular docking with bioinformatics tools has been used in studies involving strigolactone biosynthesis and signaling genes in olive nih.govresearchgate.net.

Ligand-based virtual screening, another computational approach, involves searching large databases of chemical compounds to identify potential drug candidates based on their similarity to a known active ligand like Tis108 mdpi.com. This method relies on the chemical and structural properties of the ligand itself, rather than requiring a known target protein structure. These techniques are valuable for identifying novel compounds with similar inhibitory effects to Tis108 or for exploring the potential targets of Tis108 by screening against databases of known protein binding sites.

Molecular Dynamics Simulations of Tis108 in Biological Environments

Molecular dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time mdpi.comresearchgate.netcolumbia.edubonvinlab.org. This technique provides insights into the dynamic behavior of molecules in a simulated biological environment, such as in solution or when interacting with a protein mdpi.comresearchgate.netbonvinlab.orgyoutube.com. MD simulations can reveal information about the conformational changes of Tis108, its flexibility, and how it interacts with surrounding molecules, including water or residues within a protein binding site mdpi.comresearchgate.net.

While specific MD simulation studies focusing solely on Tis108 were not detailed in the provided search results, MD simulations are commonly used to complement molecular docking studies by assessing the stability of the predicted ligand-protein complex and refining the understanding of the interaction over time mdpi.comresearchgate.net. For instance, molecular dynamics simulations have been used to study the binding affinity of compounds with proteins like SLC7A11 mdpi.com. The application of MD simulations to Tis108 could provide dynamic insights into its interaction with potential target enzymes like MAX1 homologs, illustrating how the molecule behaves within the active site and the stability of the resulting complex.

Quantum Chemical Calculations for Tis108 Reactivity and Electronic Properties

Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules dergipark.org.traspbs.comrsc.orgyoutube.comrsdjournal.org. These calculations can provide detailed information about the distribution of electrons within Tis108, its molecular geometry, vibrational frequencies, and reactivity dergipark.org.trrsc.orgyoutube.com. Properties such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces can be calculated, offering insights into where the molecule is likely to participate in chemical reactions or form interactions dergipark.org.tr.

Synthetic Methodologies and Chemical Biology Approaches for Tis108 Analogues

Development of Novel Synthetic Routes to Tis108 and its Derivatives

The synthesis of Tis108 and its derivatives has been a focus in the search for improved strigolactone biosynthesis inhibitors mdpi.comontosight.ainih.gov. Tis108 was developed as a derivative of the lead compound TIS13, demonstrating enhanced potency and specificity in inhibiting SL biosynthesis mdpi.comcore.ac.uknih.gov. Structure-activity relationship studies have explored modifications to the Tis108 structure to identify compounds with stronger inhibitory effects on specific strigolactones nih.gov.

Total Synthesis Strategies and Stereoselective Approaches for Tis108

The initial preparation of Tis108 resulted in a racemic mixture mdpi.com. To investigate the effects of individual stereoisomers on strigolactone levels, the racemic mixture was separated into its two enantiomers mdpi.com. This separation was achieved using a chiral column mdpi.com. While the initial synthesis yielded a mixture of stereoisomers, the ability to separate them highlights the relevance of stereoselective approaches in obtaining specific forms of Tis108 for research purposes mdpi.com. The synthesis of Tis13 derivatives, which informed the development of Tis108, involved steps such as the introduction of bromine to the α-position of a ketone, followed by coupling with triazole under basic conditions mdpi.com.

Flow Chemistry and Automated Synthesis Applications in Tis108 Production for Research

Information specifically detailing the application of flow chemistry or automated synthesis techniques for the production of Tis108 for research purposes was not available in the consulted sources.

Chemical Probes and Bioconjugation Strategies for Tis108

Chemical biology approaches utilize small molecules like Tis108 to study biological mechanisms core.ac.uk. While the concept of bioconjugation is relevant in chemical biology, and fluorescent probes have been developed for strigolactones in general, specific information regarding the synthesis of Tis108-specific chemical probes or bioconjugation strategies involving Tis108 was not found in the consulted sources.

Synthesis of Fluorescent and Affinity Tis108 Probes for Imaging and Target Identification

Details on the synthesis of fluorescent or affinity probes specifically based on the Tis108 structure for imaging or target identification were not available in the consulted sources.

Isotopic Labeling of Tis108 for Mechanistic Tracking

Information regarding the isotopic labeling of Tis108 for mechanistic tracking studies was not found in the consulted sources.

Stable Isotope Labeling for Metabolomic and Proteomic Studies with Tis108

Stable isotope labeling is a non-radioactive technique that involves incorporating non-radioactive isotopes, such as ¹³C, ¹⁵N, or ²H, into a molecule of interest uni.lunih.gov. These labeled compounds behave chemically almost identically to their unlabeled counterparts but can be distinguished and quantified using mass spectrometry (MS) uni.lu.

In the context of Tis108 research, stable isotope labeling could be invaluable for metabolomic and proteomic studies. Metabolomics aims to identify and quantify the complete set of small molecules (metabolites) within a biological system uni.lunih.govuni-freiburg.de. By treating plants or other research models with stable isotope-labeled Tis108, researchers could trace its metabolic transformation and identify any downstream metabolites generated. This could help elucidate the pathways by which Tis108 is processed and potentially identify active or inactive breakdown products. Furthermore, by analyzing the metabolic profiles of organisms treated with labeled Tis108 compared to controls, researchers could pinpoint metabolic pathways significantly altered by SL biosynthesis inhibition nih.govuni-freiburg.de. Stable isotope labeling, particularly using tracers that enter central metabolic pathways (e.g., ¹³C-glucose or ¹⁵N-nitrate), could also be used in conjunction with Tis108 treatment to perform metabolic flux analysis, providing quantitative insights into how Tis108 affects the rates of specific metabolic reactions nih.govuni-freiburg.de.

Proteomics involves the large-scale study of proteins uni.lusevsu.ru. Stable isotope labeling techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are commonly used in proteomics for quantitative analysis uni.lusevsu.ru. While SILAC is primarily applied to cell cultures where labeled amino acids are incorporated into proteins, other stable isotope labeling strategies could be conceived for whole organisms or tissue samples treated with Tis108. For instance, if a protein target of Tis108 were identified, stable isotope-labeled Tis108 could potentially be used in pull-down assays followed by mass spectrometry to confirm binding and identify interacting proteins. Alternatively, quantitative proteomics using approaches like isobaric tags (e.g., iTRAQ or TMT) could be employed to compare protein abundance changes in response to Tis108 treatment, providing insights into the cellular processes affected by SL deficiency. While specific data on stable isotope-labeled Tis108 studies is not available in the consulted literature, the application of these techniques holds significant potential for unraveling the metabolic and proteomic consequences of Tis108-mediated strigolactone inhibition.

Radiometric Labeling for In Vivo Distribution Studies in Research Models

Radiometric labeling involves incorporating radioactive isotopes, such as ¹⁴C or ³H, into a molecule ebi.ac.uk. These isotopes emit radiation that can be detected and quantified, allowing researchers to track the movement and distribution of the labeled compound within a biological system ebi.ac.uk. Radiometric labeling is particularly useful for in vivo studies to assess absorption, distribution, metabolism, and excretion (ADME) ebi.ac.uk.

For Tis108, radiometric labeling (e.g., with ¹⁴C or ³H incorporated into the Tis108 structure) could be used to conduct in vivo distribution studies in relevant research models, such as plants or potentially animal models if studying broader biological effects or environmental fate. By administering radiolabeled Tis108 to an organism, researchers could quantify its uptake into different tissues and organs over time. This would provide crucial data on how Tis108 is absorbed and where it accumulates within the organism. Furthermore, tracking the radioactivity would allow for the investigation of Tis108's metabolism, identifying if and where it is converted into other compounds within the organism ebi.ac.uk. Excretion studies using radiolabeled Tis108 would reveal how the compound and its metabolites are eliminated from the system ebi.ac.uk.

Advanced Analytical and Bioanalytical Methodologies for Tis108 Investigation

Mass Spectrometry-Based Profiling of Tis108 and its Metabolites in Research Systems

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific analysis of Tis108 and its biotransformation products. Its coupling with chromatographic separation provides a powerful platform for metabolic profiling in various research systems, from plant tissues to in vitro enzymatic assays.

High-resolution mass spectrometry (HRMS) is indispensable for the accurate quantification and unambiguous identification of Tis108. Instruments such as Orbitrap and time-of-flight (TOF) mass analyzers provide high mass accuracy and resolution, enabling the differentiation of Tis108 from isobaric interferences in complex samples. nih.gov

For quantitative studies, HRMS can be operated in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) modes to achieve low limits of detection and a wide dynamic range. iaea.org The high mass accuracy of HRMS allows for the determination of the elemental composition of Tis108 and its potential metabolites, which is a critical step in their identification. When analyzing plant extracts for Tis108, HRMS can distinguish the target compound from a multitude of endogenous plant metabolites, ensuring reliable quantification.

Table 1: Illustrative HRMS Data for Tis108 Quantification

Parameter Value
Precursor Ion (m/z) [Exact Mass + H]+
Mass Accuracy < 5 ppm
Limit of Quantification (LOQ) Low ng/mL
Dynamic Range 3-4 orders of magnitude
Matrix Plant Root Exudates

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of Tis108 metabolites. eurekaselect.combiocompare.com In an MS/MS experiment, the Tis108 parent ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint that can be used to identify the molecule and its metabolites.

The metabolism of Tis108 in biological systems can lead to various modifications, such as hydroxylation, oxidation, or conjugation. By comparing the MS/MS spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be pinpointed. This is crucial for understanding the metabolic pathways and the potential bioactivation or deactivation of Tis108. Collision-induced dissociation (CID) is the most common fragmentation technique used for this purpose.

Table 2: Hypothetical MS/MS Fragmentation Data for a Tis108 Metabolite

Precursor Ion (m/z) Fragment Ions (m/z) Proposed Modification
[M+H]+ of Metabolite Fragment A, Fragment B, Neutral Loss of H2O Hydroxylation
[M+H]+ of Metabolite Fragment C, Fragment D, Neutral Loss of CO Oxidation
[M+H]+ of Metabolite Fragment E, Fragment F, Tis108-specific fragment Glucuronide Conjugation

Chromatographic Techniques for Separation and Characterization of Tis108

Chromatographic techniques are essential for the separation of Tis108 from complex mixtures prior to its detection and characterization. The choice of chromatographic method depends on the physicochemical properties of Tis108 and its derivatives.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the most widely used technique for the analysis of Tis108 and similar strigolactone inhibitors. nih.govacs.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed, using C18 or phenyl-hexyl columns to achieve efficient separation based on hydrophobicity.

The mobile phase usually consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or acetic acid to improve ionization efficiency in the mass spectrometer. In addition to MS, other detectors like UV-Vis can be used, although they offer lower sensitivity and specificity. The retention time of Tis108 in the LC system provides an additional layer of identification.

Table 3: Typical LC Parameters for Tis108 Analysis

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL

While less common for compounds like Tis108 due to its relatively low volatility, gas chromatography (GC) can be employed for the analysis of volatile derivatives of Tis108. researchgate.net Derivatization would be necessary to increase the volatility and thermal stability of Tis108, for example, through silylation of any polar functional groups. GC coupled with mass spectrometry (GC-MS) can provide high chromatographic resolution and sensitive detection. This approach might be particularly useful for specific metabolic studies where volatile metabolites are expected.

Spectroscopic and Biophysical Methods for Real-Time Monitoring of Tis108 Interactions

Understanding the interaction of Tis108 with its biological targets, such as enzymes in the strigolactone biosynthesis pathway, is crucial for elucidating its mechanism of action. Spectroscopic and biophysical methods allow for the real-time monitoring of these interactions, providing valuable kinetic and thermodynamic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. nih.govacs.org By monitoring changes in the chemical shifts of the protein's or Tis108's NMR signals upon binding, the binding site and affinity can be determined. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the Tis108 molecule are in close contact with the target protein.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between Tis108 and its target. researchgate.netacs.orgnih.gov This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC is a label-free technique performed in solution and is considered a gold standard for characterizing binding interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of binding kinetics. acs.orgnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing Tis108 is flowed over the surface. The binding and dissociation of Tis108 are monitored in real-time, providing association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

Table 4: Comparison of Biophysical Methods for Studying Tis108 Interactions

Technique Information Obtained Advantages Considerations
NMR Spectroscopy Binding site, affinity, structural changes Atomic-level detail, in-solution Requires larger amounts of protein, lower throughput
Isothermal Titration Calorimetry (ITC) Affinity (Kd), stoichiometry, enthalpy, entropy Label-free, in-solution, direct measurement of thermodynamics Requires relatively high sample concentrations
Surface Plasmon Resonance (SPR) Affinity (Kd), on/off rates (kinetics) Real-time, high sensitivity, label-free Requires immobilization of one binding partner

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Tis108 Binding Kinetics

Currently, there is a notable absence of publicly available research detailing the binding kinetics of Tis108 with its target proteins using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). While Tis108 is identified as a triazole-type strigolactone (SL)-biosynthesis inhibitor that reduces the levels of 2′-epi-5-deoxystrigol (epi-5DS) in rice, specific kinetic parameters such as association rate constants (k_a), dissociation rate constants (k_d), and equilibrium dissociation constants (K_D) have not been documented in the scientific literature. nih.gov

SPR is a powerful label-free technique for real-time monitoring of molecular interactions. In a hypothetical study of Tis108, SPR could be employed to immobilize a target protein, such as a cytochrome P450 enzyme involved in strigolactone biosynthesis, onto a sensor chip. Varying concentrations of Tis108 would then be flowed over the chip, and the change in the refractive index at the surface would be measured to determine the rates of association and dissociation.

Isothermal Titration Calorimetry is another valuable technique that directly measures the heat changes associated with binding events. An ITC experiment for Tis108 would involve titrating it into a solution containing its target protein and measuring the heat released or absorbed. This would not only provide the binding affinity (K_D) but also the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). Such data would offer deeper insights into the forces driving the binding of Tis108 to its target.

Although no specific data exists for Tis108, a hypothetical data table illustrating the kind of results these techniques could yield is presented below.

ParameterHypothetical ValueTechnique
Association Rate (ka) (M⁻¹s⁻¹)1.5 x 10⁵SPR
Dissociation Rate (kd) (s⁻¹)3.2 x 10⁻³SPR
Equilibrium Dissociation Constant (KD) (nM)21.3SPR
Change in Enthalpy (ΔH) (kcal/mol)-8.7ITC
Change in Entropy (ΔS) (cal/mol·K)5.4ITC

Interactive Data Table

Fluorescence Spectroscopy and Circular Dichroism for Tis108 Conformational Studies

Similar to the binding kinetics data, there is a lack of specific studies on the conformational analysis of Tis108 or its impact on the conformation of target proteins using Fluorescence Spectroscopy and Circular Dichroism (CD). Tis108 is known to induce phenotypes in Arabidopsis that are similar to those of strigolactone-deficient mutants, suggesting a specific mode of action, but the structural details of this interaction are yet to be elucidated. nih.gov

Fluorescence spectroscopy could be utilized to investigate the binding of Tis108 to a target protein by monitoring changes in the intrinsic fluorescence of tryptophan residues within the protein. Upon binding of Tis108, the local environment of these residues may change, leading to a shift in the emission maximum or a change in fluorescence intensity. This can provide information about the proximity of the binding site to these fluorescent amino acids.

Circular Dichroism spectroscopy is a key technique for studying the secondary and tertiary structure of proteins. In the context of Tis108, CD could be used to determine if the binding of the compound induces any conformational changes in its target protein. Far-UV CD (190-250 nm) would be sensitive to changes in the protein's secondary structure content (α-helix, β-sheet), while near-UV CD (250-350 nm) would probe changes in the tertiary structure by monitoring the environment of aromatic amino acids.

A hypothetical data table summarizing potential findings from these techniques is provided below.

TechniqueParameterObservation upon Tis108 BindingInterpretation
Fluorescence SpectroscopyTryptophan Emission λ_maxBlue shift of 5 nmBinding of Tis108 alters the local environment of tryptophan residues, making it more hydrophobic.
Far-UV Circular DichroismMolar Ellipticity at 222 nmDecrease in negative ellipticityBinding of Tis108 induces a change in the secondary structure, possibly a reduction in α-helical content.
Near-UV Circular DichroismCD Signal at 280 nmChange in signal intensityBinding of Tis108 alters the tertiary structure of the target protein.

Interactive Data Table

Theoretical Frameworks, Computational Models, and Predictive Analytics for Tis108

Integration of Tis108 Findings into Systems Biology Networks

Research utilizing Tis108 contributes to the understanding of intricate biological networks, particularly within plant systems. As an inhibitor of strigolactone synthesis, Tis108 serves as a tool to perturb strigolactone levels, allowing researchers to investigate the roles of these phytohormones and their interactions with other signaling pathways. Studies have explored the interplay between strigolactones, manipulated through the application of Tis108, and other crucial signaling molecules such as nitric oxide (NO), gibberellins (B7789140) (GA), and auxin (indole-3-acetic acid, IAA) nih.govoup.comresearchgate.net.

For instance, studies in Arabidopsis thaliana have used Tis108 to reduce strigolactone synthesis, observing the consequent effects on nitric oxide levels, which are regulated by the enzyme GSNOR nih.govtandfonline.com. Applying Tis108 intensified the GSNOR protein level, potentially promoting NO signaling nih.gov. This highlights a signal interplay between strigolactones and NO/S-nitrosothiol levels nih.gov.

In cotton fiber development, Tis108 has been used to investigate the essential function of strigolactones in gibberellin signaling oup.com. Research showed that Tis108 could significantly inhibit the stimulatory effect of GA on cotton fiber elongation, implying SL's crucial role in this process oup.com. Furthermore, Tis108 was found to gradually diminish the GA-triggered degradation of the DELLA protein GhSLR1, a key repressor of the GA pathway oup.com.

Studies on grapevine root development have also employed Tis108 to modulate strigolactone levels and understand their interaction with other phytohormone signaling pathways researchgate.net. Treatment with Tis108 significantly increased the content of indole-3-acetic acid (IAA) in grapevine roots, demonstrating the impact of strigolactone inhibition on auxin levels researchgate.net. These findings, derived from experiments using Tis108, provide data points that are crucial for building and refining systems biology models that aim to represent the complex network of hormonal interactions regulating plant growth and development. By altering one component (strigolactones via Tis108), researchers can observe cascading effects throughout the network, contributing to a more integrated understanding of plant physiology at a systems level.

Future Directions, Challenges, and Emerging Paradigms in Tis108 Research

Exploration of Undiscovered Mechanisms and Biological Roles of Tis108

A significant future direction in Tis108 research involves the definitive identification of its target site(s) within the strigolactone biosynthesis pathway. While it is understood to be a potent inhibitor of SL biosynthesis, the specific enzyme or enzymes it interacts with are not yet fully known. plos.orgoup.comnih.govfrontiersin.org Evidence suggests that Tis108 may target cytochrome P450 enzymes, potentially MAX1 homologues, which are involved in SL synthesis. plos.orgnih.govfrontiersin.org However, the complexity of the SL biosynthesis pathway and the potential involvement of other P450s necessitate further investigation to clarify Tis108's precise molecular mechanism. plos.orgfrontiersin.org

Beyond its established role in inhibiting SL biosynthesis, research is exploring other potential biological roles and interactions of Tis108. Studies have indicated that Tis108 treatment can influence other hormonal pathways, such as increasing gibberellin content in Gastrodia elata. medchemexpress.com Furthermore, investigations in cherry rootstocks have shown that Tis108 affects stem growth and development, potentially by altering the levels of various hormones. nih.gov The interplay between Tis108-induced SL deficiency and other hormonal signaling networks, including auxin and nitric oxide, is an active area of research. frontiersin.orgnih.govmdpi.com Understanding these complex interactions is crucial for a comprehensive view of Tis108's biological effects.

Detailed research findings highlight the impact of Tis108 on SL levels and plant phenotypes. For example, treatment with Tis108 has been shown to reduce levels of 2'-epi-5-deoxystrigol (B8036310) (epi-5DS) in rice roots and root exudates in a concentration-dependent manner. plos.orgglpbio.comresearchgate.net

An example of data showing the effect of Tis108 on epi-5DS levels in rice:

Treatment Concentration (µM)Relative epi-5DS Level in Root ExudatesRelative epi-5DS Level in Roots
Control100%100%
0.01-Reduced
0.1ReducedReduced
1.0Significantly ReducedSignificantly Reduced

This data indicates Tis108's efficacy as an SL biosynthesis inhibitor. plos.org Further research aims to uncover the full spectrum of biological processes influenced by these changes in SL levels induced by Tis108.

Development of Novel Research Tools and Methodologies for Tis108 Studies

Tis108 itself serves as a valuable research tool for studying strigolactone function by enabling the creation of SL-deficient phenotypes in plants. glpbio.comnih.govjst.go.jp The development of novel research tools and methodologies for Tis108 studies focuses on enhancing the precision and scope of these investigations.

One area of development involves refining structure-activity relationship studies based on Tis108 to design even more potent and specific SL biosynthesis inhibitors. plos.orgjst.go.jpjst.go.jp This includes exploring structural modifications that could lead to compounds with improved inhibitory activity or altered specificity towards particular enzymes in the SL pathway. For instance, studies have already led to the development of derivatives like KK5 with higher inhibitory activity on 4DO biosynthesis in rice. jst.go.jpmdpi.com

Methodologies are also being developed to better analyze the effects of Tis108 at the molecular level. Transcriptome analysis, as demonstrated in studies using Tis108 to investigate seed germination mechanisms in Phelipanche aegyptiaca, provides insights into the genes and pathways affected by Tis108-induced SL deficiency. plos.org Techniques like LC-MS/MS are routinely used to quantify strigolactone levels in Tis108-treated plants, providing crucial data on the efficacy of the inhibitor. plos.orgresearchgate.netmdpi.com Future methodological advancements may include the development of imaging techniques to visualize the distribution and interaction of Tis108 within plant tissues or more sensitive methods for detecting and quantifying a wider range of SLs and their precursors.

The use of Tis108 in conjunction with genetic approaches, such as studying its effects on SL-deficient mutants, is a powerful methodology for confirming its mechanism of action and uncovering downstream effects. nih.govfrontiersin.org This allows researchers to distinguish between direct effects of Tis108 and those resulting from reduced SL levels.

Interdisciplinary Collaborations and Translational Potential (preclinical focus) of Tis108 Research

Interdisciplinary collaborations are increasingly important in Tis108 research to fully understand its complex interactions and translate findings into practical applications. sissa.itgavinpublishers.comresearchgate.netaithor.comnih.gov Collaborations between chemists, plant biologists, geneticists, and agricultural scientists are essential for designing improved inhibitors, elucidating their mechanisms, studying their effects on various plant species and processes, and evaluating their potential in agricultural settings.

The translational potential of Tis108 research is primarily focused on preclinical applications, particularly in agriculture. As a potent SL biosynthesis inhibitor, Tis108 has shown promise in controlling root parasitic weeds like Striga and Orobanche by reducing the production of germination stimulants in host plants. plos.orgjst.go.jpjst.go.jp This "suicidal germination" approach, where parasitic weed seeds are induced to germinate in the absence of a host, is a promising strategy for reducing weed infestations. plos.org

Preclinical studies have demonstrated the effectiveness of Tis108 in suppressing parasitic weed infestation in controlled environments. For example, Tis108 effectively suppressed S. hermonthica and O. minor parasitism in rice and tomato plants in pot tests. jst.go.jp

An example of preclinical findings on Tis108's effect on parasitic weed germination:

TreatmentStriga Germination Stimulated by Root Exudates
Control (untreated rice)High
Tis108-treated riceReduced

This data supports the potential of Tis108 as a tool for parasitic weed control. plos.org

Beyond weed control, the role of Tis108 in modulating plant architecture and stress responses offers further preclinical potential. By influencing SL levels, Tis108 can affect traits like shoot branching and root development, which are important for crop yield and resilience. nih.govmedchemexpress.comnih.govjst.go.jpmdpi.com Research indicates that Tis108 can impact drought resistance in plants like tall fescue by affecting root growth. mdpi.com

Preclinical research is also exploring the use of Tis108 to improve the rooting ability of cuttings in economically important plants like olive, suggesting potential applications in plant propagation. researchgate.netdergipark.org.tr

The challenges in translating Tis108 research to the field include ensuring its efficacy and specificity in diverse agricultural environments and understanding any potential off-target effects on non-target organisms or beneficial plant-microbe interactions. Future preclinical research will need to address these challenges through rigorous testing and evaluation.

Q & A

Q. What is the primary biochemical mechanism by which Tis108 inhibits strigolactone (SL) biosynthesis in plants?

Tis108, a triazole-type compound, selectively targets enzymes in the SL biosynthesis pathway. In Arabidopsis, it reduces SL levels by inhibiting MAX1 homologs (cytochrome P450 enzymes), leading to feedback upregulation of upstream genes like MAX3 and MAX4 . In rice, Tis108 decreases canonical SLs (e.g., 2′-epi-5-deoxystrigol) while increasing non-canonical intermediates like CL+30, suggesting it blocks late-stage SL modifications . Methodologically, researchers validate its efficacy via LC-MS quantification of SLs and qRT-PCR analysis of biosynthetic genes.

Q. How should Tis108 be prepared and administered in hydroponic experiments to ensure reproducible results?

  • Stock solution : Dissolve Tis108 in acetone (e.g., 5 mM stock, stored at -20°C). Avoid repeated freeze-thaw cycles .
  • Working concentration : 1–10 µM in nutrient solutions (e.g., half-strength Hoagland medium). For Arabidopsis, 5 µM Tis108 reduces SLs without off-target effects on gibberellin (GA) or brassinosteroid (BR) pathways .
  • Controls : Include mock treatments with equivalent acetone volumes and GR24 (SL analog) co-applications to confirm phenotype reversibility .

Q. What phenotypic changes are consistently observed in Arabidopsis and rice following Tis108 treatment?

  • Arabidopsis : Increased lateral branching (similar to SL-deficient mutants), suppressed root hair elongation, and upregulated MAX3/MAX4 expression .
  • Rice : No morphological changes under normal conditions, but reduced arbuscular mycorrhizal symbiosis and Striga germination via SL depletion in root exudates .
  • Cotton : Downregulation of CesA genes (cellulose synthase) and reduced cellulose accumulation in fiber cell walls .

Advanced Research Questions

Q. How can researchers resolve contradictions in Tis108’s effects on parasitic plant germination?

While Tis108 reduces SLs in host plants (e.g., rice) to inhibit Striga germination , it directly stimulates Phelipanche aegyptiaca germination by acting as a suicidal germination inducer . To address this discrepancy:

  • Dose dependency : Test Tis108 at 0.1–10 µM to identify species-specific thresholds.
  • Transcriptomic analysis : Compare SL-related genes (e.g., CYP72A13 in BR pathways) in parasitic vs. host plants .
  • Field trials : Combine Tis108 with SL analogs (e.g., GR24) to balance weed control and crop safety .

Q. What experimental designs are critical for studying Tis108’s interaction with nitric oxide (NO) signaling in root architecture?

  • Co-treatment assays : Apply Tis108 with NO donors (e.g., SNP) or scavengers (e.g., cPTIO) to Arabidopsis.
  • Gene expression profiling : Quantify NO-related genes (NIA1, NIA2, GSNOR1) via qRT-PCR, as Tis108 downregulates their transcription .
  • Phenotypic rescue : Use GR24 to confirm SL-specificity in NO-mediated root responses .

Q. How does Tis108 influence stress-responsive pathways, such as salicylic acid (SA) signaling, under biotic stress?

Tis108 enhances SA accumulation and upregulates defense genes (PR1, PR2, ICS1) in Arabidopsis, likely via SL-mediated crosstalk . Methodological considerations:

  • Time-course experiments : Monitor SA and glutathione (GSH) levels at 0, 24, and 48 hours post-Tis108 treatment.
  • Mutant validation : Use SL-insensitive mutants (e.g., max2) to isolate SL-dependent effects .

Q. What molecular techniques are recommended to identify Tis108’s unknown target enzymes in SL biosynthesis?

  • Chemical genomics : Screen Arabidopsis T-DNA mutants for Tis108 resistance.
  • Affinity purification : Use biotinylated Tis108 probes to pull down interacting proteins in rice root extracts .
  • Metabolic tracing : Apply 14^{14}C-labeled SL precursors to trace blocked steps in Tis108-treated plants .

Methodological Best Practices

  • Dose optimization : Conduct pilot studies to avoid non-specific inhibition (e.g., GA/BR pathways at >10 µM) .
  • Phenotypic controls : Always include GR24 rescue experiments to confirm SL-specific effects .
  • Data transparency : Share raw RNA-seq data (e.g., via NCBI SRA) and SL quantification protocols to enable replication .

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